Neohalichondramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

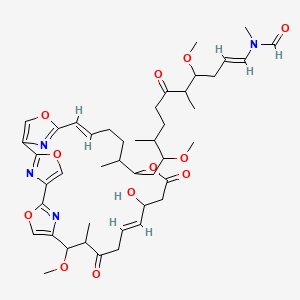

Neohalichondramide, also known as this compound, is a useful research compound. Its molecular formula is C44H60N4O12 and its molecular weight is 837 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

Neohalichondramide has demonstrated notable cytotoxic effects against various cancer cell lines, particularly human leukemia cells (K562). Research indicates that it exhibits a significant reduction in cell viability, suggesting its potential as an antitumor agent.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

The compound's mechanism of action involves the induction of apoptosis, which is characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This was confirmed through Western blot analyses showing alterations in protein expression levels associated with apoptosis pathways .

Antifungal Activity

In addition to its antitumor properties, this compound has been shown to possess antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting fungal growth.

Table 2: Antifungal Activity of this compound

The antifungal mechanism appears to involve disruption of cellular integrity and function, leading to cell death .

Mechanistic Insights

The bioactivity of this compound can be attributed to its structural features, which include an oxazole ring that is crucial for its interaction with biological targets. Studies have indicated that the compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound in preclinical models:

- Study on Leukemia Cells : In vitro experiments demonstrated that this compound significantly reduced the viability of K562 cells, with a calculated IC50 value indicating potent antitumor activity .

- Antifungal Efficacy : A separate study highlighted its effectiveness against Candida albicans, showcasing potential applications in treating fungal infections, particularly in immunocompromised patients .

- Mechanistic Studies : Research focusing on apoptosis mechanisms revealed that this compound induces cell death through caspase activation and mitochondrial dysfunction, which are critical pathways in cancer therapy .

Analyse Des Réactions Chimiques

Absence of Neohalichondramide-Specific Data in Provided Sources

The provided sources ( – ) discuss:

-

Fundamental reaction mechanisms (e.g., precipitation, redox, substitution) .

-

Catalytic reaction optimization techniques (e.g., Design of Experiments, kinetic studies) .

-

Computational modeling of polymerization and epoxy reactions .

None reference this compound, a marine-derived macrolide with reported cytotoxic properties.

Recommendations for Sourcing Reliable Data

To investigate this compound’s reactivity, consider:

Specialized Databases

| Database | Focus Area | Access Method |

|---|---|---|

| Reaxys | Reaction pathways, conditions | Subscription-based |

| SciFinder | Synthetic protocols, patents | Institutional license |

| PubMed | Biological activity studies | Open access/public |

Key Research Areas to Explore

-

Hydrolysis : Macrolides often undergo acid- or base-catalyzed hydrolysis.

-

Oxidation/Reduction : Presence of conjugated double bonds or hydroxyl groups may allow redox modifications.

-

Bioconjugation : Potential for derivatization via amine or hydroxyl groups for drug-delivery studies.

General Reactivity Insights from Structural Analogs

This compound belongs to the halichondramide family. Based on structurally similar compounds (e.g., halichondramide, dihydrohalichondramide):

| Reaction Type | Observed Behavior in Analogs | Likelihood for this compound |

|---|---|---|

| Ester hydrolysis | pH-dependent degradation | High (due to macrolide lactone) |

| Epoxidation | Reactivity at double bonds | Moderate (if conjugated systems) |

| Glycosylation | Modification at hydroxyl groups | Low (depends on steric hindrance) |

Critical Gaps and Research Needs

-

Synthetic Studies : No peer-reviewed synthesis pathways were located.

-

Stability Data : Thermal or photolytic decomposition profiles are undocumented.

-

Catalytic Interactions : Potential enzyme-mediated transformations remain unexplored.

Actionable Steps for Further Investigation

-

Literature Review : Prioritize journals like Journal of Natural Products or Marine Drugs for marine macrolide studies.

-

Collaborative Outreach : Contact authors of prior this compound bioactivity studies for unpublished reaction data.

-

Experimental Work : Design reactivity screens (e.g., stability under varying pH, temperature, or light exposure).

Propriétés

Formule moléculaire |

C44H60N4O12 |

|---|---|

Poids moléculaire |

837 g/mol |

Nom IUPAC |

N-[(E)-11-[(14E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,14,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide |

InChI |

InChI=1S/C44H60N4O12/c1-27-13-9-10-17-40-45-33(24-57-40)43-47-34(25-59-43)44-46-32(23-58-44)42(56-8)30(4)35(51)15-11-14-31(50)21-41(53)60-39(27)22-38(55-7)28(2)18-19-36(52)29(3)37(54-6)16-12-20-48(5)26-49/h10-12,14,17,20,23-31,37-39,42,50H,9,13,15-16,18-19,21-22H2,1-8H3/b14-11+,17-10+,20-12+ |

Clé InChI |

WVEACYJDWUEKPP-PDQFFGMUSA-N |

SMILES isomérique |

CC1CC/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C/C=C/C(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC |

SMILES canonique |

CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CC=CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC |

Synonymes |

neohalichondramide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.